![molecular formula C12H11F3N2O4 B4180721 N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4180721.png)
N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide, commonly known as NTBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the tyrosine catabolic pathway.
Mécanisme D'action
NTBC inhibits N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide by binding to the active site of the enzyme, preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This results in the accumulation of 4-hydroxyphenylpyruvate, which is a potent inhibitor of tyrosine aminotransferase, the enzyme responsible for converting tyrosine to 4-hydroxyphenylpyruvate. This leads to a decrease in the production of toxic metabolites in the body.
Biochemical and Physiological Effects:
NTBC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites in the body, which can improve the symptoms of HT1. NTBC has also been shown to reduce the levels of oxidative stress and inflammation, which are associated with a number of diseases. Additionally, NTBC has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NTBC is its potency as an N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide inhibitor. This makes it a valuable tool for studying the tyrosine catabolic pathway and its associated disorders. Additionally, NTBC is relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of NTBC is its potential toxicity. High doses of NTBC have been shown to cause liver damage in animal studies, which limits its use in clinical applications.
Orientations Futures
There are a number of future directions for research on NTBC. One area of interest is the development of more potent and selective N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide inhibitors. This could lead to the development of new therapies for tyrosine catabolic disorders and other diseases. Additionally, the anti-tumor properties of NTBC could be further investigated for their potential in cancer therapy. Finally, the potential toxicity of NTBC could be further studied to determine its safety for use in clinical applications.
Applications De Recherche Scientifique
NTBC has been extensively studied for its potential applications in various fields of research. It has been shown to be a potent inhibitor of N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide, which makes it a valuable tool for studying the tyrosine catabolic pathway. NTBC has also been used in the study of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of tyrosine. NTBC has been shown to improve the symptoms of HT1 by reducing the levels of toxic metabolites that accumulate in the body.
Propriétés
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)8-6-7(17(19)20)3-4-9(8)16-11(18)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNGYBFBWIDIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



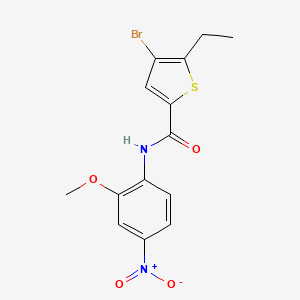
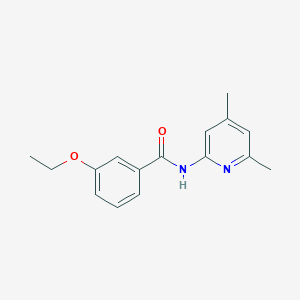
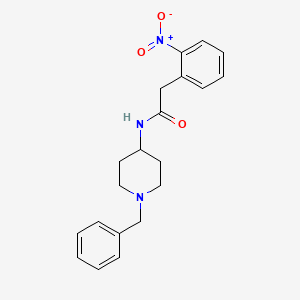
![4-[(2-furoylamino)methyl]benzoic acid](/img/structure/B4180671.png)
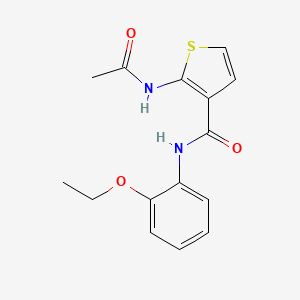
![N-cyclopentyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4180678.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4180680.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4180685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)
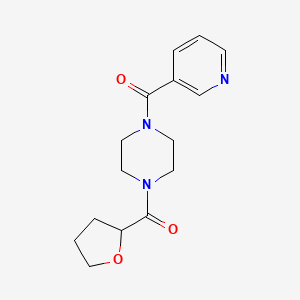

![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)
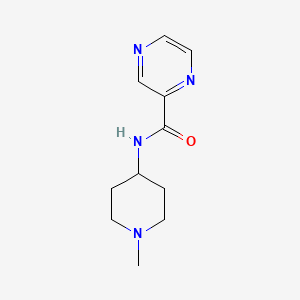
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide](/img/structure/B4180752.png)